molecular formula C12H11NO B15352221 1-(2-Methylphenyl)pyridin-4-one

1-(2-Methylphenyl)pyridin-4-one

Cat. No.: B15352221
M. Wt: 185.22 g/mol
InChI Key: MHNVAXXEPXHQEC-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)pyridin-4-one is an organic compound with the molecular formula C₁₂H₉NO It is a derivative of pyridine, featuring a methyl group at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)pyridin-4-one can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of 2-methylbenzaldehyde with 2-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the pyridin-4-one ring.

  • Oxidation Reactions: Another approach is the oxidation of 1-(2-methylphenyl)ethanone using oxidizing agents like chromyl chloride or potassium permanganate. The resulting intermediate undergoes cyclization to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

1-(2-Methylphenyl)pyridin-4-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form this compound-2-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can convert the pyridin-4-one ring to a pyridin-4-ol derivative using reducing agents such as lithium aluminum hydride.

  • Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups. Common reagents include nitric acid for nitration and bromine for bromination.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, chromyl chloride.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed:

  • Oxidation: this compound-2-oxide.

  • Reduction: 1-(2-methylphenyl)pyridin-4-ol.

  • Substitution: Nitro derivatives, bromo derivatives.

Scientific Research Applications

1-(2-Methylphenyl)pyridin-4-one has several scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic synthesis pathways.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)pyridin-4-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell membranes.

  • Anticancer Activity: Inhibition of enzymes or signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 1-(2-methylphenyl)ethanone

  • 1-(2-methylphenyl)ethanol

  • 2-methylpyridine

  • 2-methylquinoline

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-methylphenyl)pyridin-4-one

InChI

InChI=1S/C12H11NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-9H,1H3

InChI Key

MHNVAXXEPXHQEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=CC(=O)C=C2

Origin of Product

United States

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